molecular formula C21H26FN3O3 B3319173 Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate CAS No. 107884-19-5

Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate

Cat. No.: B3319173
CAS No.: 107884-19-5
M. Wt: 387.4 g/mol
InChI Key: PMGPHPXEDRFCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fluoroquinolone class, characterized by a bicyclic quinoline core with a cyclopropyl group at position 1, fluorine at position 6, and a 4-ethylpiperazinyl substituent at position 6. Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, with structural modifications at C-7 (piperazine derivatives) critically influencing antibacterial spectrum and potency .

Properties

IUPAC Name

ethyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-3-23-7-9-24(10-8-23)19-12-18-15(11-17(19)22)20(26)16(21(27)28-4-2)13-25(18)14-5-6-14/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGPHPXEDRFCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OCC)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate is a synthetic compound belonging to the quinolone class, primarily recognized for its antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22FN3O3
  • CAS Number : 105404-65-7
  • Synonyms : Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate; 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro...

Quinolones, including the compound , exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The binding of quinolones to these enzymes forms a stable complex that prevents the normal functioning of DNA replication machinery, leading to bacterial cell death.

Key Mechanisms:

  • Inhibition of DNA Gyrase : Quinolones trap the enzyme-DNA complex, preventing supercoiling and relaxation necessary for replication and transcription .
  • Formation of Reactive Oxygen Species (ROS) : The quinolone-DNA-enzyme complex can induce oxidative stress within bacterial cells, contributing to cell death .
  • Mutation Induction : Quinolones can cause mutations in bacterial DNA due to error-prone repair mechanisms activated in response to DNA damage .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Its efficacy is comparable to other established quinolones.

Comparative Efficacy Table

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 - 2 µg/mL
Staphylococcus aureus0.25 - 1 µg/mL
Pseudomonas aeruginosa1 - 4 µg/mL

Study on Antibacterial Activity

A study published in MDPI examined the effectiveness of various quinolones, including ethyl 1-cyclopropyl derivatives, against resistant strains of bacteria. The results showed that this compound maintained activity against strains resistant to other antibiotics, highlighting its potential use in treating infections caused by multidrug-resistant bacteria .

Clinical Applications

In veterinary medicine, compounds similar to ethyl 1-cyclopropyl derivatives have been utilized as feed additives to promote growth and prevent infections in livestock. This application underscores the compound's versatility beyond human medicine .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate is C19H22FN3O3C_{19}H_{22}FN_3O_3, with a molecular weight of approximately 487.3 g/mol. The compound features a quinoline core, which is crucial for its biological activity.

Antibacterial Activity

This compound has been recognized for its antibacterial properties, particularly against a range of Gram-negative and Gram-positive bacteria. It is a derivative of Norfloxacin, which is well-documented for its efficacy as an antibacterial agent. Studies have shown that this compound exhibits enhanced activity against resistant bacterial strains, making it a valuable candidate in the development of new antibiotics .

Veterinary Medicine

In addition to human medicine, this compound is also explored for use in veterinary applications. Its effectiveness in treating infections in livestock and pets highlights its potential as an antimicrobial agent in veterinary medicine .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound showed significant inhibition of bacterial growth compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional treatments, suggesting its potential as a first-line therapy against resistant strains .

Case Study 2: Synthesis and Derivative Development

Research focused on the synthesis of this compound and its derivatives has revealed pathways to enhance its pharmacological properties. By modifying the piperazine moiety, researchers have created analogs with improved solubility and bioavailability. One such derivative demonstrated a threefold increase in antibacterial activity compared to the parent compound .

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as an inhibitor in specific enzymatic reactions provides insights into the mechanisms of bacterial resistance and metabolic adaptation. This research is vital for understanding how to overcome resistance mechanisms in pathogenic bacteria .

Potential for Cancer Treatment

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it can inhibit tumor cell proliferation in vitro, warranting further exploration into its mechanisms of action against cancer cells .

Comparison with Similar Compounds

Structural Modifications at the C-7 Position

The C-7 substituent is a key determinant of biological activity.

Compound Name C-7 Substituent Key Features Reference
Target Compound 4-Ethylpiperazinyl Balanced lipophilicity; potential for enhanced Gram-negative activity
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (MM0350.03) Unsubstituted piperazinyl Reduced steric bulk; lower metabolic stability
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Nitroso-piperazinyl Electrophilic nitroso group may confer reactivity or toxicity
Compounds 3a–7d (Patel et al., 2017) Substituted phenyl-ethyl-piperazine Bulky groups improve Gram-positive activity but reduce synthetic accessibility
N-Nicotinoyl derivatives (Sharma et al., 2008) Nicotinoyl-piperazinyl Increased hydrophilicity; variable MIC against E. coli and S. aureus

Key Insights :

  • The target compound’s 4-ethylpiperazinyl group balances lipophilicity and steric effects, optimizing bacterial membrane penetration and target binding .
  • Bulkier C-7 substituents (e.g., phenyl-ethyl-piperazine) improve activity against Gram-positive bacteria but complicate synthesis .
  • Unsubstituted piperazinyl analogs (e.g., MM0350.03) are metabolically less stable due to oxidative dealkylation susceptibility .

Modifications at the C-3 Position: Ester vs. Carboxylic Acid

The C-3 ethyl ester acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

Compound Name C-3 Group Bioavailability Hydrolysis Rate Reference
Target Compound Ethyl ester High (lipophilic) Moderate
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid Carboxylic acid Low (polar) N/A
Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate Ethyl ester High Fast (amino group may accelerate hydrolysis)

Key Insights :

  • Ethyl esters improve oral absorption but require enzymatic hydrolysis for activation .
  • Direct use of carboxylic acid derivatives (e.g., ciprofloxacin) avoids hydrolysis steps but has lower membrane permeability .

Fluorine and Cyclopropyl Substituents

Fluorine at C-6 enhances DNA gyrase binding, while the cyclopropyl group at N-1 broadens the antibacterial spectrum.

Compound Name C-6 Substituent N-1 Substituent Activity Profile Reference
Target Compound Fluoro Cyclopropyl Broad-spectrum (Gram ±)
1-Ethyl-6-fluoro-4-oxo-7-piperazinylquinoline (MM0350.03) Fluoro Ethyl Primarily Gram-negative
8-Trifluoromethyl derivatives (e.g., AC1LA8II) Fluoro Cyclopropyl Enhanced potency against resistant strains

Key Insights :

  • The cyclopropyl group at N-1 improves stability against bacterial efflux pumps compared to ethyl .
  • 8-Trifluoromethyl analogs exhibit enhanced activity against drug-resistant pathogens but may increase toxicity .

Key Insights :

  • The target compound’s predicted MIC aligns with second-generation fluoroquinolones but is less potent than ciprofloxacin .
  • Bulky C-7 substituents (e.g., nicotinoyl) reduce Gram-negative activity but retain moderate Gram-positive efficacy .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-Trifluoromethyl Analog MM0350.03
LogP (predicted) 2.1 3.5 1.8
Aqueous Solubility (mg/mL) 0.15 0.02 0.30
Metabolic Stability (t₁/₂) 4.2 h 2.5 h 1.8 h

Key Insights :

  • The 4-ethylpiperazinyl group in the target compound improves metabolic stability compared to unsubstituted piperazines .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate, and what reaction conditions optimize yield?

  • Methodology : The synthesis involves sequential functionalization of the quinoline core. Key steps include:

Cyclopropane introduction at N-1 via nucleophilic substitution under alkaline conditions.

Fluorination at position 6 using hydrogen fluoride or KF in polar aprotic solvents (e.g., DMF).

Piperazinyl substitution at position 7 via Buchwald-Hartwig coupling with 4-ethylpiperazine, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

  • Optimization : Yields improve with controlled temperature (80–100°C), inert atmosphere, and stoichiometric excess of piperazine derivatives (1.5–2.0 eq.) .

Q. How do structural modifications at the piperazinyl moiety influence antibacterial activity?

  • SAR Insights :

  • 4-Ethyl substitution on the piperazinyl ring enhances lipophilicity, improving Gram-positive bacterial penetration (e.g., Staphylococcus aureus MIC = 0.25 µg/mL) compared to unsubstituted analogs (MIC = 2 µg/mL) .
  • Acetyl-linked piperazine derivatives (e.g., 4-(2-(4-substituted piperazin-1-yl)acetyl)piperazinyl) show enhanced anti-tubercular activity (MIC = 0.5 µg/mL against M. tuberculosis) due to improved target affinity .
    • Experimental Design : Compare MIC values across derivatives using standardized broth microdilution assays (CLSI guidelines) .

Q. What analytical techniques are recommended for confirming the compound’s crystal structure and purity?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with R factor < 0.07 validates molecular geometry. For example, the cyclopropyl ring exhibits a dihedral angle of 12.3° with the quinoline plane .
  • Purity Analysis :

  • HPLC : Use C18 columns with mobile phase (acetonitrile:0.1% TFA, 70:30) and UV detection at 278 nm .
  • NMR : Confirm substituent positions via ¹H-¹³C HMBC correlations (e.g., piperazinyl protons at δ 2.5–3.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent efficacy reported across studies?

  • Case Example : While the 4-ethyl-piperazinyl group improves Gram-positive activity in some studies , acetyl-linked derivatives show superior anti-tubercular effects .
  • Methodology :

Comparative MIC Assays : Test all disputed derivatives under identical conditions (e.g., pH 7.4, 37°C).

Molecular Docking : Simulate binding to DNA gyrase (PDB: 1KZN) to assess substituent interactions with key residues (e.g., Ser84, Glu88) .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., lipophilicity vs. Gram-negative activity) .

Q. What strategies address interspecies variability in pharmacokinetic (PK) profiles during preclinical studies?

  • Data Contradictions : The compound’s half-life varies significantly in turkeys (t₁/₂ = 4.2 h) vs. calves (t₁/₂ = 8.1 h) due to metabolic enzyme differences .
  • Experimental Design :

Allometric Scaling : Use body-weight exponents to extrapolate PK parameters across species.

In Vitro-In Vivo Extrapolation (IVIVE) : Measure hepatic microsomal stability (e.g., Clint = 12 µL/min/mg protein in poultry) to predict clearance .

  • Table 1 : Interspecies PK Comparison

Speciest₁/₂ (h)Cₘₐₓ (µg/mL)AUC₀–₂₄ (µg·h/mL)
Turkey4.28.575.3
Calf8.16.298.7

Q. How does the 4-ethyl-piperazinyl group affect DNA gyrase binding compared to other substituents?

  • Mechanistic Insight : The ethyl group increases van der Waals interactions with the hydrophobic pocket near GyrA, reducing IC₅₀ by 40% compared to methyl analogs .
  • Methodology :

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG = -9.8 kcal/mol for 4-ethyl vs. -8.2 kcal/mol for H-piperazinyl) .

Crystallographic Analysis : Compare hydrogen-bonding patterns in co-crystals with DNA gyrase (e.g., ethyl group stabilizes a water-mediated interaction with Asp87) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.